molecular formula C17H12O4 B11847340 (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid CAS No. 87627-17-6

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

Cat. No.: B11847340
CAS No.: 87627-17-6
M. Wt: 280.27 g/mol
InChI Key: FMQFDPXKSNAJLI-UHFFFAOYSA-N
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Description

2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is a chemical compound with the molecular formula C17H12O4. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by its chromen-4-one core structure, which is fused with a phenyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid typically involves the condensation of appropriate starting materials under acidic or basic conditions. One common method involves the reaction of 4-hydroxycoumarin with benzaldehyde in the presence of a base, followed by oxidation to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromenones, alcohol derivatives, and quinones, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Properties

CAS No.

87627-17-6

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

2-(4-oxo-3-phenylchromen-8-yl)acetic acid

InChI

InChI=1S/C17H12O4/c18-15(19)9-12-7-4-8-13-16(20)14(10-21-17(12)13)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,19)

InChI Key

FMQFDPXKSNAJLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C=CC=C3C2=O)CC(=O)O

Origin of Product

United States

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